molecular formula C16H19N3O2 B1423489 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine CAS No. 1334147-20-4

3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine

Cat. No.: B1423489
CAS No.: 1334147-20-4
M. Wt: 285.34 g/mol
InChI Key: OPHUVZDLTOOXTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine consists of a benzene ring with a nitro group (NO₂) and an amine group (NH₂) attached. The 2,4,6-trimethylphenyl group is also part of the molecule. For a visual representation, refer to the NIST Chemistry WebBook .

Scientific Research Applications

Fluorescence-Quenching Chemosensors

  • Researchers have explored benzene-1,2-diamine structures for developing fluorescence-quenching chemosensors. These chemosensors show promise in detecting Ni2+ and Cu2+ ions in water, which could be significant for environmental monitoring and public health (Pawar et al., 2015).

Advanced Polymer Materials

  • Benzene-1,4-diamine derivatives have been utilized in synthesizing polyimides with unique properties. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for applications in high-performance polymers and electronics (Morikawa et al., 2012).

Conducting Copolymers

  • Electrochemical copolymerization studies have been conducted using benzene-1,2-diamine derivatives. These studies are crucial for developing conducting polymers with potential applications in electronic devices (Turac et al., 2014).

Corrosion Inhibition

  • Novel compounds derived from benzene-1,4-diamine have been investigated as corrosion inhibitors. This research is vital for industrial applications, particularly in steel protection during processes like pickling and descaling (Singh & Quraishi, 2016).

Crystal Structure Analysis

  • The crystal structures of various substituted benzene derivatives have been studied. Understanding these structures is important for designing materials with specific properties (Zhang, 2013).

Synthesis of Heterocyclic Compounds

  • Benzene-1,2-diamine derivatives have been used in synthesizing various heterocyclic compounds. These compounds have potential applications in pharmaceuticals and organic chemistry (Deady & Quazi, 1992).

Conformational Polymorphism

  • Studies have been conducted on the conformational polymorphism of certain benzene-1,4-diamine compounds. These studies can contribute to understanding molecular interactions and material properties (Collas et al., 2011).

Properties

IUPAC Name

2-nitro-4-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-6-11(2)14(12(3)7-10)9-18-13-4-5-15(17)16(8-13)19(20)21/h4-8,18H,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHUVZDLTOOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC2=CC(=C(C=C2)N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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